REACTION_SMILES
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[CH2:1]([N:2]1[CH2:3][CH2:4][C:5]2([CH2:6][CH2:7]1)[O:12][CH:13]([c:20]1[c:21]([O:26][CH3:27])[cH:22][cH:23][cH:24][cH:25]1)[CH:14]1[N:15]2[CH2:16][CH2:17][CH2:18][CH2:19]1)[c:8]1[cH:9][cH:10][cH:11][cH:28][cH:29]1.[CH3:37][O:38][c:39]1[cH:40][cH:41][cH:42][cH:43][c:44]1[CH:45]=[O:46].[OH2:47].[n:30]1[cH:31][cH:32][cH:33][cH:34][c:35]1[Li:36]>>[OH:12][CH:13]([CH:14]1[NH:15][CH2:16][CH2:17][CH2:18][CH2:19]1)[c:20]1[c:21]([O:26][CH3:27])[cH:22][cH:23][cH:24][cH:25]1
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Name
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COc1ccccc1C1OC2(CCN(Cc3ccccc3)CC2)N2CCCCC12
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccccc1C1OC2(CCN(Cc3ccccc3)CC2)N2CCCCC12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccccc1C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]c1ccccn1
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Name
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Type
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product
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Smiles
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COc1ccccc1C(O)C1CCCCN1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |